2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid
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Overview
Description
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid typically involves the formation of the oxazine ring through a cyclization reaction. One common method involves the reaction of salicylaldehyde with an amine and formaldehyde, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of benzoxazine derivatives. These methods can achieve high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives .
Scientific Research Applications
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the formation of stable complexes between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: This compound is structurally similar but lacks the benzoic acid moiety.
2-(3,4-Dihydro-3-Oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-hydroxyacetamide: This compound contains a thiazine ring instead of an oxazine ring.
Uniqueness
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid is unique due to its specific structure, which combines the properties of both benzoxazine and benzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-14-8-22-13-6-5-9(7-12(13)17-14)15(19)10-3-1-2-4-11(10)16(20)21/h1-7H,8H2,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGWDOSSOOODIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364945 |
Source
|
Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26513-80-4 |
Source
|
Record name | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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